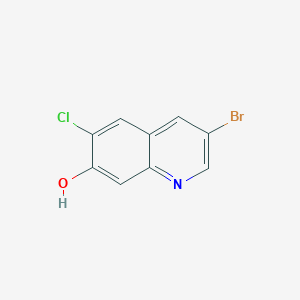
3-bromo-6-chloro-7-Quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-7-quinolinol is a brominated and chlorinated derivative of quinolinol. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively, on the quinoline ring, and a hydroxyl group at the 7th position. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Quinolinol: The compound can be synthesized by the halogenation of quinolinol using bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Direct Halogenation: Direct halogenation of quinolinol using bromine and chlorine gases under controlled conditions.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where quinolinol is reacted with bromine and chlorine in a controlled environment.
Continuous Flow Process: Some industrial setups use continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution reactions at the halogenated positions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives.
Reduced Derivatives: Reduction products include hydroquinoline derivatives.
Substituted Derivatives: Substitution reactions yield various functionalized quinolinols.
科学研究应用
3-Bromo-6-chloro-7-quinolinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-bromo-6-chloro-7-quinolinol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
相似化合物的比较
5-Chloro-7-bromo-8-hydroxyquinoline
6-bromo-7-chloroquinolin-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC 名称 |
3-bromo-6-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
InChI 键 |
WKRPQLGDMSYHFH-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


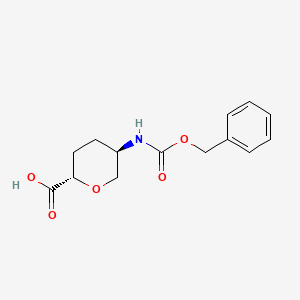
![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
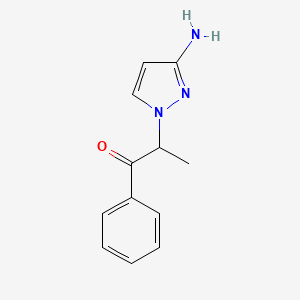
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
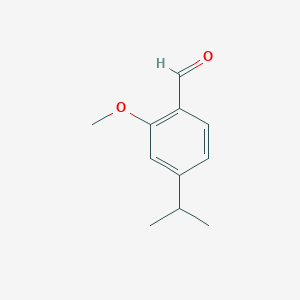
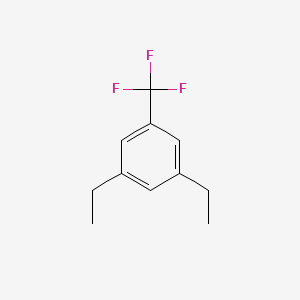

![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
